molecular formula C20H17FN6O B2939712 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 897624-19-0

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2939712
CAS No.: 897624-19-0
M. Wt: 376.395
InChI Key: HNQXQLUYEZUZCR-UHFFFAOYSA-N
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Description

1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a urea derivative featuring two distinct substituents:

  • Tetrazole moiety: A 1H-tetrazol-5-yl group linked via a methyl bridge to a 4-fluorophenyl ring. Tetrazoles are aromatic heterocycles known for their metabolic stability and hydrogen-bonding capacity, often used in medicinal chemistry to mimic carboxylic acids .
  • Naphthalenylmethyl group: A bulky, lipophilic naphthalen-1-ylmethyl substituent, which may enhance hydrophobic interactions in biological systems or influence crystallinity.

For instance, similar compounds exhibit moderate to high melting points (166–270°C) and crystallize as white solids .

Properties

IUPAC Name

1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O/c21-16-8-10-17(11-9-16)27-19(24-25-26-27)13-23-20(28)22-12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11H,12-13H2,(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQXQLUYEZUZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a tetrazole ring, which is known for its diverse pharmacological properties, including antitumor and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H17FN6OC_{20}H_{17}FN_{6}O, with a molecular weight of 376.4 g/mol. The compound contains key functional groups that contribute to its biological activity, including a fluorophenyl group and a tetrazole moiety.

PropertyValue
Molecular FormulaC20H17FN6O
Molecular Weight376.4 g/mol
CAS Number897624-19-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The first step includes the formation of the tetrazole ring by reacting 4-fluorobenzyl chloride with sodium azide. This intermediate is then reacted with naphthalen-1-ylmethyl isocyanate to yield the desired urea compound. Optimization of these steps can enhance yield and purity, often employing catalysts and controlled conditions.

Antitumor Activity

Research indicates that compounds containing tetrazole rings exhibit promising antitumor properties. For instance, related tetrazole derivatives have shown significant cytotoxic effects in various cancer cell lines. The mechanism often involves the induction of apoptosis through pathways such as oxidative stress and modulation of signaling pathways like Notch-AKT .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. The tetrazole ring facilitates binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Anticancer Effects : A study demonstrated that a derivative similar to this compound induced apoptosis in breast cancer cells through oxidative stress pathways. The study emphasized the importance of structural features in enhancing anticancer activity .
  • Cytotoxicity : In vitro assays have shown that related tetrazole-containing compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .
  • Structure-Activity Relationship (SAR) : SAR studies suggest that modifications to the phenyl and naphthyl groups significantly influence the biological activity, with certain substitutions enhancing potency against specific cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related urea-tetrazole derivatives and other urea-based analogs from the evidence:

Table 1: Structural and Physicochemical Comparison of Urea Derivatives

Compound Name & ID Key Substituents Yield (%) Melting Point (°C) Notable Spectral Data Reference
Target Compound - Tetrazole: 1-(4-fluorophenyl)-1H-tetrazol-5-ylmethyl
- Urea: Naphthalen-1-ylmethyl
- - - -
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea - Tetrazole: 2-phenyl
- Urea: 4-fluorophenyl
62 166–170 IR: N-H (3320 cm⁻¹), C=O (1680 cm⁻¹); <sup>1</sup>H NMR: δ 8.5 (s, 1H, NH), δ 7.6–7.2 (m, Ar-H)
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2,4-difluorophenyl)urea - Tetrazole: 2-phenyl
- Urea: 2,4-difluorophenyl
66 268–270 IR: N-H (3340 cm⁻¹); <sup>1</sup>H NMR: δ 8.6 (s, 1H, NH), δ 7.8–6.8 (m, Ar-H)
1-[3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-fluorophenyl)urea (Z15) - Heterocycle: Oxadiazole (non-tetrazole)
- Urea: 4-fluorophenyl
- - Not reported; oxadiazole may alter electronic properties compared to tetrazole
1-((1-(4-Fluorophenyl)-1H-pyrazol-5-yl)methyl)-3-(trifluoromethylphenyl)urea - Heterocycle: Pyrazole (non-tetrazole)
- Urea: Trifluoromethylphenyl
- - Pyrazole’s reduced acidity vs. tetrazole may affect binding interactions

Key Findings:

Substituent Effects on Melting Points :

  • Fluorinated aryl groups (e.g., 2,4-difluorophenyl in ) correlate with higher melting points (268–270°C) due to enhanced intermolecular interactions (e.g., dipole-dipole, π-stacking) . The target compound’s naphthalenylmethyl group may further elevate melting points by increasing molecular rigidity.

Synthetic Yields :

  • Yields for urea-tetrazole derivatives range from 56% to 98%, influenced by steric hindrance and electronic effects. For example, 2-chlorophenyl substituents () achieve 90% yield, likely due to favorable reaction kinetics . The target compound’s bulky naphthalene group may reduce yield compared to smaller aryl analogs.

Spectral Signatures :

  • Urea derivatives consistently show IR absorption for N-H (~3320–3340 cm⁻¹) and C=O (~1680 cm⁻¹) . <sup>1</sup>H NMR signals for NH protons appear at δ 8.5–8.6, while aromatic protons range from δ 6.8–7.8 depending on substitution patterns .

Heterocycle Comparison :

  • Replacing tetrazole with oxadiazole () or pyrazole () alters electronic properties and hydrogen-bonding capacity. Tetrazoles are more acidic (pKa ~4–5) than oxadiazoles or pyrazoles, which could influence pharmacokinetics .

Analogous naphthalene-containing triazoles () exhibit high lipophilicity, supporting this hypothesis .

Research Implications

The naphthalene moiety may enhance binding to hydrophobic enzyme pockets, whereas the tetrazole group could mimic carboxylate interactions in active sites. Further studies should prioritize synthesis, crystallography (using SHELX refinements ), and comparative bioactivity assays to validate these hypotheses.

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